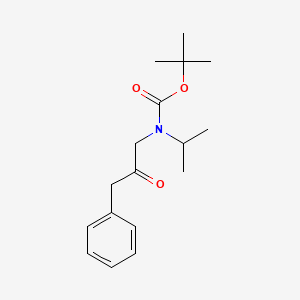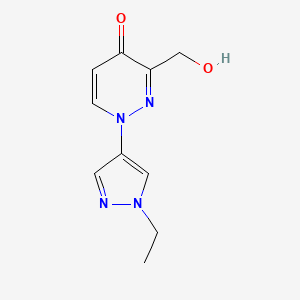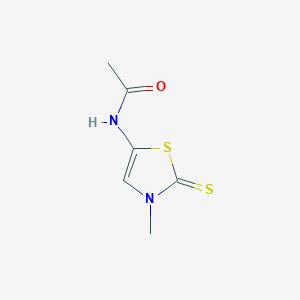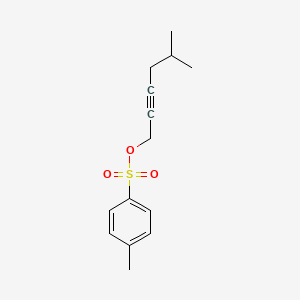
5-Methylhex-2-ynyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhex-2-ynyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 5-Methylhex-2-yne with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
5-Methylhex-2-yne+4-methylbenzenesulfonyl chloride→5-Methylhex-2-ynyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylhex-2-ynyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include diketones and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
5-Methylhex-2-ynyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 5-Methylhex-2-ynyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the alkyne group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and alter protein functions, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- But-3-yn-2-yl 4-methylbenzenesulfonate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate
- Propargyl p-toluenesulfonate
Uniqueness
5-Methylhex-2-ynyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an alkyne and a sulfonate group allows for a diverse range of chemical transformations and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C14H18O3S |
|---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
5-methylhex-2-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-12(2)6-4-5-11-17-18(15,16)14-9-7-13(3)8-10-14/h7-10,12H,6,11H2,1-3H3 |
InChI-Schlüssel |
MCJOXOYMJDIPAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

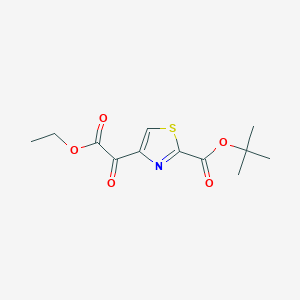
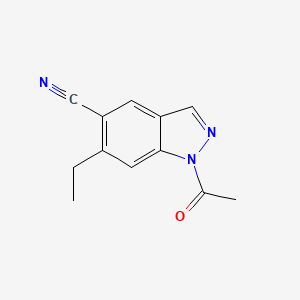
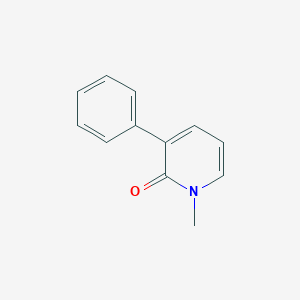

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)

